6-氟-5-甲基异吲哚酮

描述

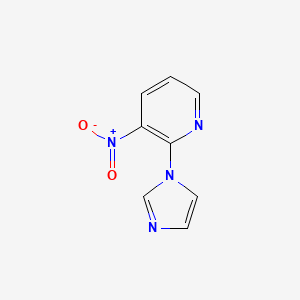

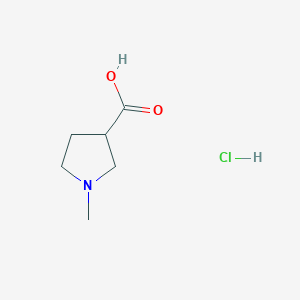

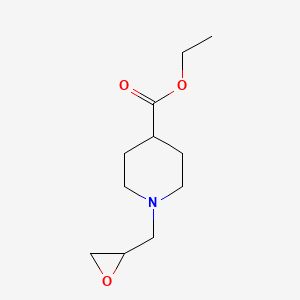

6-Fluoro-5-methyl isatin is a heterocyclic organic compound with the molecular formula C9H6FNO2 . It belongs to a group of isatins that have been studied for their diverse biological activities.

Synthesis Analysis

The synthesis of 6-Fluoro-5-methyl isatin involves a mixture of two regio isomers: 5-fluoro and 3-fluoro 3-methyl-isatin in a ratio of about 55:45 . The mixture of isatins was dissolved in 1L 1N aq. NAOH and subsequently 100 ml of 30% aq. H202 was added dropwise, keeping the temperature below 30°C .Molecular Structure Analysis

The molecular weight of 6-Fluoro-5-methyl isatin is 179.15 . The IUPAC name is 5-fluoro-6-methyl-1H-indole-2,3-dione . The InChI code is 1S/C9H6FNO2/c1-4-2-7-5 (3-6 (4)10)8 (12)9 (13)11-7/h2-3H,1H3, (H,11,12,13) .Chemical Reactions Analysis

The chemical reactions of 6-Fluoro-5-methyl isatin involve irreversible oxidation and reduction processes . The generation of isatin and thiourea moieties are proposed as the final oxidation products .Physical And Chemical Properties Analysis

The density of 6-Fluoro-5-methyl isatin is 1.399±0.06 g/cm3 . The pKa value is 8.52±0.20 . It is stored at a temperature of 28 C .科学研究应用

抗病毒和抗菌活性

- 异吲哚酮衍生物,包括6-氟-5-甲基异吲哚酮,在治疗HIV、HCV、结核分枝杆菌和各种致病菌方面显示出有希望的结果。这些化合物可用作广谱化疗剂 (Sriram, Bal, & Yogeeswari, 2005).

抗真菌和脲酶抑制剂潜力

- 异吲哚酮衍生物表现出显着的抗真菌和脲酶抑制活性。这些发现表明在治疗真菌感染和脲酶相关疾病中具有潜在应用 (Ahmad et al., 2016).

抗惊厥和抗肿瘤活性

- 异吲哚酮及其衍生物,包括6-氟-5-甲基异吲哚酮,表现出一系列生物活性,如抗惊厥和抗肿瘤作用。这些化合物可以作为多种受体的有效拮抗剂,并抑制肿瘤细胞的生长 (Pandeya, Smitha, Jyoti, & Sridhar, 2005).

分子结构分析

- 对异吲哚酮衍生物的分子结构的研究,包括6-氟-5-甲基异吲哚酮,揭示了它们的化学性质和在各种生物背景下的潜在应用 (Belyakov et al., 2018).

α-葡萄糖苷酶抑制活性

- 异吲哚酮-噻唑衍生物,包括基于6-氟-5-甲基异吲哚酮的衍生物,显示出显着的α-葡萄糖苷酶抑制活性,这对于糖尿病管理的潜在应用非常重要 (Xie et al., 2017).

抗菌活性

- 一些异吲哚酮衍生物,特别是那些具有6-氟-5-甲基取代的衍生物,已被评估其对各种细菌和真菌菌株的抗菌特性 (Jarrahpour et al., 2007).

广泛的生物活性

- 异吲哚酮衍生物的多功能性,包括6-氟-5-甲基异吲哚酮,扩展到广泛的生物活性,如抗菌、抗结核、抗惊厥、抗癌等,表明它们在不同治疗应用中的潜力 (Nath et al., 2020).

抗结核活性

- 特定的异吲哚酮衍生物显示出显着的抗结核活性,突出了它们作为开发新型抗结核药物的先导化合物的潜力 (Eldehna et al., 2015).

安全和危害

作用机制

Target of Action

6-Fluoro-5-methyl isatin, a derivative of isatin, has been found to exhibit broad-spectrum antiviral properties . The primary targets of this compound are likely to be the enzymes and proteins involved in the life cycle of various viruses.

Mode of Action

It is known that isatin derivatives interact with their targets, leading to changes that inhibit the replication of viruses . The structure-activity relationship suggests that the addition of a fluoro group at the 5th position of the isatin ring enhances its antiviral activity .

Biochemical Pathways

Isatin and its derivatives, including 6-Fluoro-5-methyl isatin, have been found to affect various biochemical pathways due to their broad-spectrum antiviral properties . They interfere with the life cycle of viruses, disrupting their replication process.

Pharmacokinetics

The molecular weight of 17915 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of 6-Fluoro-5-methyl isatin’s action are primarily its antiviral properties. It inhibits the replication of various viruses, thereby preventing the spread of viral infections . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Fluoro-5-methyl isatin. For instance, it is recommended to handle the compound in a well-ventilated place, avoid dust formation, and use personal protective equipment . These precautions suggest that the compound’s stability and efficacy may be affected by exposure to air, dust, and other environmental factors.

属性

IUPAC Name |

6-fluoro-5-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLAHVRYRKSZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670194 | |

| Record name | 6-Fluoro-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

749240-55-9 | |

| Record name | 6-Fluoro-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1390881.png)

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B1390898.png)